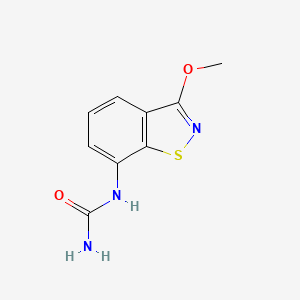
(3-Methoxy-1,2-benzothiazol-7-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxy-1,2-benzothiazol-7-yl)urea is a chemical compound with the molecular formula C9H9N3O2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.
Métodos De Preparación
The synthesis of (3-Methoxy-1,2-benzothiazol-7-yl)urea typically involves the reaction of 3-methoxy-1,2-benzothiazole with an isocyanate compound. One common method involves the use of potassium thiocyanate, bromine, glacial acetic acid, and ammonia solution to prepare disubstituted 2-aminobenzothiazole derivatives, which can then be reacted with various aromatic aldehydes to form Schiff’s base derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
(3-Methoxy-1,2-benzothiazol-7-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex benzothiazole derivatives.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3-Methoxy-1,2-benzothiazol-7-yl)urea involves its interaction with specific molecular targets. For instance, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase . These interactions disrupt essential biological processes in microorganisms, leading to their antibacterial and antifungal effects.
Comparación Con Compuestos Similares
(3-Methoxy-1,2-benzothiazol-7-yl)urea can be compared with other benzothiazole derivatives such as ethoxzolamide, benzothiazol-2-ylthiomethyl thiocyanate (TCMTB), and dimazole . While these compounds share a common benzothiazole core, they differ in their functional groups and specific biological activities. This compound is unique due to its methoxy and urea functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
104121-63-3 |
|---|---|
Fórmula molecular |
C9H9N3O2S |
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
(3-methoxy-1,2-benzothiazol-7-yl)urea |
InChI |
InChI=1S/C9H9N3O2S/c1-14-8-5-3-2-4-6(11-9(10)13)7(5)15-12-8/h2-4H,1H3,(H3,10,11,13) |
Clave InChI |
UHOIFKKXZQLSLJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NSC2=C1C=CC=C2NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1a,6-Dimethoxy-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14324652.png)


![4-[2-(4-Methoxyphenyl)ethenyl]-2-oxo-2H-1-benzopyran-3-carbonitrile](/img/structure/B14324659.png)
![6-(2-Chlorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14324662.png)

![9-Phenyl-3,5,6,9-tetrahydrothieno[2,3-b][1,8]naphthyridin-4(2H)-one](/img/structure/B14324679.png)
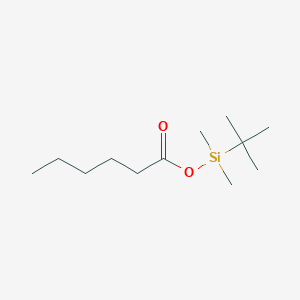
![1,1'-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2'-bi-1Himidazole](/img/structure/B14324692.png)
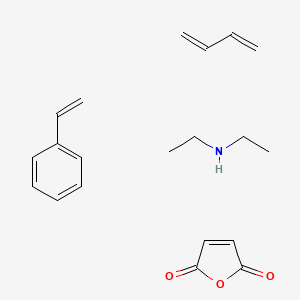
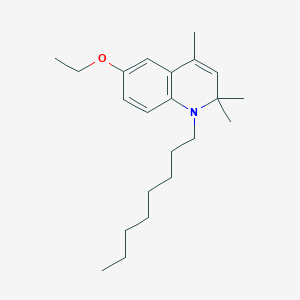
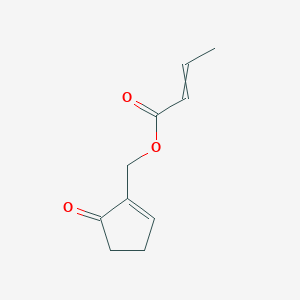
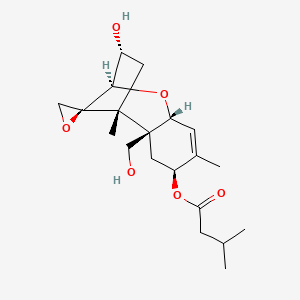
![5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole](/img/structure/B14324739.png)
